N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetamide
Description
N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetamide is a halogenated acetamide derivative featuring a 3,5-dichlorophenyl group attached to a trifluoroacetamide moiety. This compound is structurally characterized by two chlorine atoms at the meta positions of the aromatic ring and a strongly electron-withdrawing trifluoromethyl group on the acetamide backbone. Such substitutions are known to influence both physical properties (e.g., crystallinity, solubility) and biological activity (e.g., insecticidal, fungicidal) .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-4-1-5(10)3-6(2-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBRIQOJYFMMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation with Trifluoroacetic Anhydride
The most direct synthesis involves reacting 3,5-dichloroaniline with TFAA in a 1:1 to 1:1.3 molar ratio under inert, anhydrous conditions. The reaction mechanism proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl carbon of TFAA, forming the amide bond and releasing trifluoroacetic acid (TFA). To drive the reaction to completion, a base such as Et₃N is added to scavenge TFA, preventing reversibility. A typical procedure involves dissolving 3,5-dichloroaniline in DCM, followed by dropwise addition of TFAA and Et₃N at 0–5°C. The mixture is stirred at room temperature for 4–6 hours, after which the product is isolated via aqueous workup and purified by recrystallization from ethanol/water.
Reaction Conditions:
Alternative Acylating Agents
While TFAA is the reagent of choice, other acylating agents such as trifluoroacetyl chloride (TFACl) or mixed anhydrides have been explored. TFACl offers faster reaction kinetics but requires stringent moisture control due to its high reactivity. For example, a protocol using TFACl in THF with pyridine as the base achieved 88% yield for N-(2,3,5,6-tetrafluorophenyl)acetamide. However, TFAA remains preferred for its commercial availability and handling safety.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents like DCM or THF optimize acylation efficiency by solubilizing both the aniline and TFAA while minimizing side reactions. Non-polar solvents (e.g., hexane) reduce reaction rates due to poor solubility, whereas protic solvents (e.g., methanol) risk hydrolyzing TFAA. A comparative study using DCM versus THF showed marginally higher yields in DCM (82% vs. 78%) for analogous trifluoroacetamides.
Catalytic Enhancements
The addition of 4-dimethylaminopyridine (DMAP, 0.1–0.2 equiv) as a catalyst accelerates acylation by activating TFAA’s carbonyl group. In the synthesis of N-(2-(trifluoromethoxy)phenyl)propionamide, DMAP reduced reaction time from 12 hours to 4 hours while improving yield from 70% to 85%. Similar benefits are anticipated for this compound.
Purification and Characterization
Recrystallization
Crude product is typically recrystallized from ethanol/water (3:1 v/v), yielding white crystalline solid. Impurities such as unreacted aniline or TFA salts are removed through repeated washing with cold ethanol.
Column Chromatography
For higher purity, silica gel chromatography using ethyl acetate/hexane (20:80) eluent effectively separates the target compound from by-products. This method is particularly useful for small-scale laboratory synthesis.
Analytical Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 2H, ArH), 7.32 (s, 1H, ArH), 2.30 (s, 3H, NHCOCF₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 168.2 (C=O), 135.6 (ArC), 128.4 (ArC), 117.3 (q, J = 288 Hz, CF₃).
Industrial-Scale Production Considerations
While laboratory methods emphasize batch processing, continuous flow systems offer advantages for large-scale synthesis. Automated feed systems maintain precise stoichiometry, and in-line quenching minimizes intermediate degradation. A patent describing the production of 2,4-difluoro-3,5-dichloroaniline highlights the use of tubular reactors for nitrile hydrolysis, a step adaptable to TFAA acylation.
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions: N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Research: It is used in studies investigating the interaction of small molecules with biological targets, aiding in the understanding of biochemical pathways and mechanisms.
Industrial Applications: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a disruption of normal cellular processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Structural Features :
- N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetamide :
- Aromatic Ring : 3,5-dichloro substitution (electron-withdrawing Cl groups).
- Acetamide Group : CF₃ (trifluoro) substitution, enhancing electron deficiency.
Analogous Compounds :
N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide (35DCPTCA): Acetamide group has CCl₃ instead of CF₃. Exhibits monoclinic crystal systems with one molecule per asymmetric unit .
N-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide (1c) :
- Dichloro and trifluoromethyl substitutions on the phenyl ring.
- Reported to have high insecticidal activity against adult Aedes aegypti (24 h LD₅₀ = 19.182 nM) .
N-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide (8g) :
Electronic Effects :
Crystallographic and Physical Properties
Key Observations :
- Electron-withdrawing substituents (e.g., NO₂, CF₃) significantly alter lattice constants and hydrogen-bonding patterns compared to electron-donating groups (e.g., CH₃) .
Key Insights :
- Trifluoroacetamide vs. Trichloroacetamide : CF₃-containing analogs (e.g., 1c, 8g) exhibit higher bioactivity than CCl₃ derivatives, likely due to enhanced metabolic stability and membrane permeability .
- Substitution Pattern : Dichloro substitution at meta positions (3,5-Cl₂) improves target specificity in insecticides, as seen in 1c’s potency against Aedes aegypti .
Biological Activity
N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetamide is an organic compound that has garnered attention due to its potential biological activities, particularly against pathogens such as Mycobacterium tuberculosis. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways affected, and relevant case studies.
Chemical Structure and Properties
This compound features a dichlorophenyl group attached to a trifluoroacetamide moiety. The presence of these halogenated groups enhances its chemical reactivity and biological properties. The molecular formula for this compound is CHClFNO.
The compound's mechanism of action primarily involves its interaction with the energetics of Mycobacterium tuberculosis. It has been reported to significantly affect the energetics of this pathogen, potentially disrupting its metabolic processes. The trifluoroacetamide group may enhance binding affinity to molecular targets through hydrogen bonding and hydrophobic interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Specifically, it has shown effectiveness against Mycobacterium tuberculosis, which is a major concern in public health due to its resistance to conventional therapies. The compound's ability to alter the energetics within the bacterial cells suggests a novel approach to combating resistant strains.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various human cell lines. Results indicate that at certain concentrations, the compound can inhibit cell proliferation without inducing significant apoptosis in non-target cells. This selectivity is crucial for therapeutic applications .
Case Studies
- Study on Mycobacterium tuberculosis : A study highlighted the compound's role in inhibiting the growth of Mycobacterium tuberculosis in laboratory conditions. The results suggested that the compound could be developed into a therapeutic agent for treating tuberculosis, especially in cases where traditional treatments fail due to resistance.
- Cytotoxicity Assessment : Another research effort assessed the cytotoxicity of this compound against cancer cell lines. The findings indicated varying degrees of antiproliferative activity across different cell types, suggesting potential applications in oncology .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial. Below is a table summarizing key features and activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-(3-Chlorophenyl)-2,2,2-trifluoroacetamide | CHClFN | Contains one chlorine atom | Moderate antimicrobial activity |
| N-(4-Chlorophenyl)-2,2,2-trifluoroacetamide | CHClFN | Para position substitution | Limited activity against bacteria |
| This compound | CHClFN | Two chlorine atoms; enhanced reactivity | Significant activity against M. tuberculosis |
Q & A
Q. What are the optimized synthetic routes for N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetamide?
The synthesis typically involves reacting 3,5-dichloroaniline with trifluoroacetic anhydride under controlled conditions. Key steps include:
- Reagent optimization : Use trifluoroacetic anhydride in stoichiometric excess (1.5–2.0 equivalents) to ensure complete acetylation.
- Solvent selection : Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and reaction efficiency.
- Temperature control : Maintain 0–5°C during initial mixing to minimize side reactions, followed by gradual warming to room temperature.
Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Analytical validation requires HPLC (>95% purity) and NMR (e.g., absence of unreacted aniline peaks) .
Q. How do spectroscopic techniques validate the structure of this compound?
Critical methods include:
- ¹H/¹³C NMR : Confirms the presence of the trifluoroacetamide group (δ ~2.8–3.2 ppm for carbonyl protons) and aromatic protons (δ ~7.0–7.5 ppm for dichlorophenyl).
- FT-IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~1500–1550 cm⁻¹ (C-Cl aromatic vibrations).
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the theoretical mass (C₈H₅Cl₂F₃NO: ~288.97 g/mol).
Cross-referencing with X-ray crystallography (if single crystals are obtainable) provides definitive solid-state structural confirmation .
Q. What are the stability considerations for storing this compound?
- Moisture sensitivity : Store in a desiccator with anhydrous calcium sulfate.
- Thermal stability : Decomposition occurs above 150°C; avoid prolonged exposure to heat during handling.
- Light sensitivity : Protect from UV light by using amber glass vials.
Stability assays (e.g., accelerated aging at 40°C/75% RH for 4 weeks) coupled with HPLC monitoring detect degradation products like hydrolyzed aniline derivatives .
Q. How can researchers mitigate impurities during synthesis?
Common impurities include:
- Unreacted 3,5-dichloroaniline : Remove via aqueous extraction (acidic conditions, pH ~3–4).
- Diacetylated byproducts : Suppressed by limiting reaction time and using controlled stoichiometry.
- Halogenated side products : Minimized by avoiding elevated temperatures.
LC-MS and TLC (Rf comparison against standards) are critical for impurity profiling .
Advanced Research Questions
Q. How does meta-substitution (3,5-dichloro) influence the solid-state geometry of this compound?
X-ray crystallography reveals that the 3,5-dichloro substituents induce:
- Planar distortion : The dichlorophenyl ring adopts a near-orthogonal angle (~85–90°) relative to the acetamide plane due to steric and electronic effects.
- Intermolecular interactions : Weak C-Cl···F-C halogen bonding stabilizes the crystal lattice, confirmed via Hirshfeld surface analysis.
Comparative studies with analogs (e.g., 3-methyl or 3-nitro substituents) show reduced planarity in electron-deficient systems .
Q. What reaction pathways dominate when this compound undergoes nucleophilic substitution?
In presence of strong nucleophiles (e.g., Grignard reagents):
- Acetamide cleavage : The trifluoroacetyl group is replaced, yielding N-(3,5-dichlorophenyl)amine derivatives.
- Aromatic substitution : Limited due to electron-withdrawing Cl and CF₃ groups; occurs only under harsh conditions (e.g., Pd-catalyzed coupling).
Mechanistic insights are derived from kinetic studies (monitored via UV-Vis or ¹⁹F NMR) and DFT calculations to map transition states .
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Case example: Predicted MC5R binding affinity (via molecular docking) may conflict with in vitro assays. Mitigation strategies include:
- Dynamic simulations : MD simulations (50–100 ns) account for protein flexibility.
- Solvent effects : Use explicit solvent models (e.g., TIP3P water) in computations.
- Experimental controls : Validate with radioligand binding assays (e.g., ³H-labeled antagonists).
Discrepancies often arise from neglecting entropy or solvent entropy contributions .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound in drug design?
- Analog synthesis : Systematic variation of substituents (e.g., replacing Cl with Br or CF₃ with CH₃).
- Biological profiling : Test against target enzymes (e.g., choline acetyltransferase) using fluorogenic substrates.
- QSAR modeling : Employ Hammett σ constants or molecular descriptors (e.g., logP, polar surface area) to correlate chemical features with activity.
High-throughput screening (HTS) combined with cryo-EM (for target complexes) enhances SAR accuracy .
Q. How does the compound’s electronic configuration affect its spectroscopic and reactive properties?
- Electron-withdrawing effects : The CF₃ group deshields adjacent protons (upfield shifts in NMR) and lowers LUMO energy, enhancing electrophilicity.
- Resonance effects : Conjugation between the acetamide carbonyl and aryl ring is disrupted by Cl substituents, evidenced by UV-Vis (λmax shifts >10 nm).
Electrochemical studies (cyclic voltammetry) reveal irreversible reduction peaks at ~-1.2 V (vs. Ag/AgCl), correlating with nitroreductase susceptibility .
Q. What advanced techniques characterize degradation products under oxidative stress?
- LC-QTOF-MS : Identifies hydroxylated or dechlorinated metabolites.
- EPR spectroscopy : Detects radical intermediates (e.g., aryloxy radicals) during Fenton reaction-based oxidation.
- XPS : Confirms Cl loss via changes in binding energy (~200 eV for Cl 2p).
Comparative studies with isotopically labeled analogs (e.g., ¹³C-CF₃) track degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
